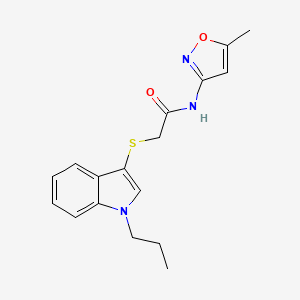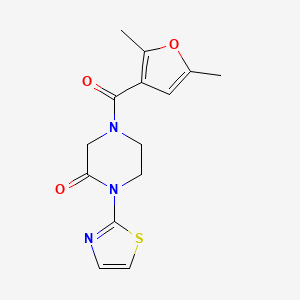
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C24H21FN4O4 and its molecular weight is 448.454. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of quinazoline derivatives, including compounds with dimethoxyphenyl and fluorophenyl groups, has been extensively studied due to their relevance in medicinal chemistry. For example, multicomponent syntheses of quinazolines involve reactions between diketones (e.g., 1,3-cyclohexanedione or dimedone), urea or thiourea, and various substituted benzaldehydes, leading to a variety of quinazoline compounds with potential biological activities (Tonkikh, Strakovs, & Petrova, 2004). These synthetic routes offer a versatile framework for designing new compounds with tailored properties for specific research applications.
Biological Activities
Quinazoline derivatives demonstrate a range of biological activities, including DNA-binding properties and potential therapeutic applications. For instance, N-alkylanilinoquinazoline derivatives have been evaluated for their cytotoxic activities and potential as DNA intercalating agents, with specific compounds showing significant interactions with DNA through an intercalative binding process (Garofalo et al., 2010). Such findings highlight the potential of quinazoline derivatives as candidates for developing novel anticancer therapies.
Antimicrobial and Antifungal Activities
Synthesis of quinazoline derivatives also explores their antimicrobial and antifungal potentials. Novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, for example, have been synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating good activity compared to standard drugs (Patel & Shaikh, 2011). These activities suggest the utility of quinazoline derivatives in developing new antimicrobial agents.
Antioxidant and Anticholinesterase Activities
Furthermore, quinazoline derivatives with aryl urea/thiourea groups have been synthesized and assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important targets in Alzheimer's disease treatment. Compounds exhibiting inhibitory activity towards these enzymes, alongside significant antioxidant activities, indicate the potential for quinazoline derivatives in treating neurodegenerative diseases (Kurt et al., 2015).
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4/c1-14-26-20-10-6-16(12-19(20)23(30)29(14)17-7-4-15(25)5-8-17)27-24(31)28-21-11-9-18(32-2)13-22(21)33-3/h4-13H,1-3H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCHUGUKGJXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethynyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B2714764.png)
![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)
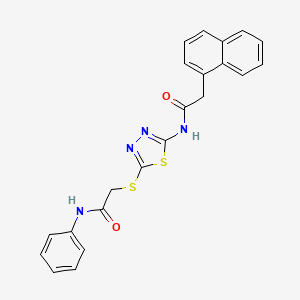
![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)


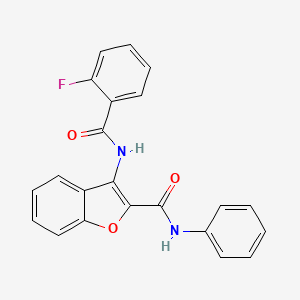
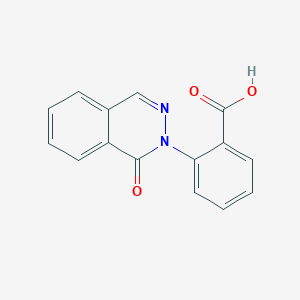
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)

![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)
